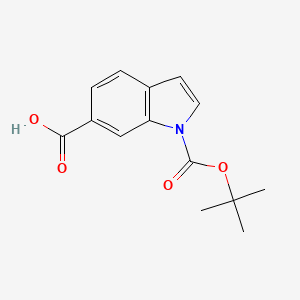

1-(tert-Butoxycarbonyl)-1H-indole-6-carboxylic acid

描述

1-(tert-Butoxycarbonyl)-1H-indole-6-carboxylic acid (CAS: 208772-42-3, molecular formula: C₁₄H₁₅NO₄) is a bifunctional building block in organic synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, while the carboxylic acid at the 6-position enables further functionalization, such as amide coupling or esterification. It is widely utilized in medicinal chemistry for constructing indole-based pharmacophores, particularly in drug discovery pipelines targeting kinase inhibitors or GPCR modulators . Commercial suppliers offer this compound in varying purities (≥95%) and quantities (100 mg–5 g), reflecting its demand in high-throughput synthesis .

属性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]indole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-7-6-9-4-5-10(12(16)17)8-11(9)15/h4-8H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQXLSBHVKFYJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201234349 | |

| Record name | 1-(1,1-Dimethylethyl) 1H-indole-1,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201234349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208772-42-3 | |

| Record name | 1-(1,1-Dimethylethyl) 1H-indole-1,6-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208772-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 1H-indole-1,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201234349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]-1H-indole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

One common method is the reaction of indole-6-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the process can be carried out at ambient temperature.

Industrial production methods often utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can lead to higher yields and purities of the desired product.

化学反应分析

1-(tert-Butoxycarbonyl)-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride.

Common reagents used in these reactions include di-tert-butyl dicarbonate, sodium hydroxide, DMAP, trifluoroacetic acid, and hydrochloric acid. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

1-(tert-Butoxycarbonyl)-1H-indole-6-carboxylic acid has several applications in scientific research:

作用机制

The mechanism of action of 1-(tert-Butoxycarbonyl)-1H-indole-6-carboxylic acid primarily involves its role as a protecting group. The tert-butoxycarbonyl group is introduced to the indole ring through a nucleophilic addition-elimination reaction, forming a stable intermediate . The protecting group can be removed under acidic conditions, leading to the formation of the free amine and the release of carbon dioxide . This process allows for selective protection and deprotection of functional groups during complex synthetic sequences.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs

2.1.1. 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid

- CAS : 208772-41-2

- Formula: C₁₄H₁₇NO₄

- Key Difference : Indoline (saturated indole ring) vs. indole (aromatic).

- Impact : The saturated indoline scaffold reduces aromatic conjugation, increasing flexibility and altering electronic properties. This enhances stability under oxidative conditions but may reduce π-π stacking interactions in drug-receptor binding .

2.1.2. 1-(tert-Butoxycarbonyl)-1H-indole-3-carboxylic acid

- CAS : 675606-20-9

- Key Difference : Carboxylic acid at position 3 vs. 4.

- Impact: Positional isomerism significantly alters reactivity. This positional change also affects regioselectivity in electrophilic substitution reactions .

Functional Group Variants

2.2.1. 1-(4-Methoxybenzyl)-1H-indole-6-carboxylic acid

- Key Difference : Methoxybenzyl (electron-donating) instead of Boc (acid-labile) group.

- Impact: The methoxybenzyl group provides stability under acidic conditions but requires harsher deprotection methods (e.g., hydrogenolysis). This limits its utility in multi-step syntheses requiring orthogonal protection strategies .

2.2.2. 1-(Propan-2-yl)-1H-indole-6-carboxylic acid

- CAS : 1030423-73-4

- Key Difference : Isopropyl substituent instead of Boc.

- This derivative is less commonly used in peptide coupling due to reduced carboxylic acid accessibility .

Saturation and Scaffold Modifications

2.3.1. 1-(tert-Butoxycarbonyl)octahydro-1H-indole-6-carboxylic acid

- Key Difference : Octahydroindole (fully saturated bicyclic system).

- Impact : The saturated scaffold enhances lipophilicity (logP ~2.5 vs. ~1.8 for indole-6-carboxylic acid), improving membrane permeability but reducing aromatic interactions critical for target binding .

2.3.2. tert-Butyl 6-amino-1H-indazole-1-carboxylate

- CAS : 219508-62-0

- Key Difference : Indazole (two adjacent nitrogen atoms) vs. indole.

- Impact : Indazole’s dual nitrogen atoms enable stronger hydrogen bonding with biological targets, often enhancing binding affinity in kinase inhibitors. However, synthetic routes are more complex due to regioselective challenges .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Key Feature | Solubility (DMSO) | Applications |

|---|---|---|---|---|---|

| 1-(tert-Butoxycarbonyl)-1H-indole-6-carboxylic acid | 208772-42-3 | C₁₄H₁₅NO₄ | Boc protection, 6-COOH | 25 mg/mL | Drug intermediates, peptide coupling |

| 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid | 208772-41-2 | C₁₄H₁₇NO₄ | Saturated indoline scaffold | 15 mg/mL | Conformational studies |

| 1-(tert-Butoxycarbonyl)-1H-indole-3-carboxylic acid | 675606-20-9 | C₁₄H₁₅NO₄ | 3-COOH positional isomer | 10 mg/mL | Electrophilic substitution reactions |

| 1-(4-Methoxybenzyl)-1H-indole-6-carboxylic acid | N/A | C₁₇H₁₅NO₃ | Acid-stable protecting group | 30 mg/mL | High-temperature reactions |

| 1-(Propan-2-yl)-1H-indole-6-carboxylic acid | 1030423-73-4 | C₁₂H₁₃NO₂ | Steric hindrance at N1 | 5 mg/mL | Specialty polymer synthesis |

生物活性

1-(tert-Butoxycarbonyl)-1H-indole-6-carboxylic acid, also known as Boc-indole-6-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an indole core with a carboxylic acid functional group at the 6-position and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups contributes to its reactivity and biological interactions.

The biological activity of 1-(tert-Butoxycarbonyl)-1H-indole-6-carboxylic acid is primarily attributed to its interaction with various molecular targets within cells. It has been shown to:

- Inhibit Enzyme Activity : The compound acts on specific enzymes involved in metabolic pathways, potentially affecting processes such as DNA synthesis and cell proliferation.

- Modulate Signaling Pathways : By interacting with signaling proteins, it can influence pathways related to cell growth and apoptosis, making it a candidate for cancer therapy.

Anticancer Properties

Research indicates that 1-(tert-Butoxycarbonyl)-1H-indole-6-carboxylic acid exhibits anticancer activity through the following mechanisms:

- Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways.

- Cell Cycle Arrest : It has been reported to cause S-phase arrest in certain cancer cells, thereby inhibiting their proliferation.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. Specific studies have indicated:

- Reduction of Inflammatory Cytokines : In vitro studies show that treatment with this compound reduces levels of pro-inflammatory cytokines in activated immune cells.

Case Studies

- In Vitro Studies : A study conducted on various cancer cell lines revealed that 1-(tert-Butoxycarbonyl)-1H-indole-6-carboxylic acid significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction and cell cycle disruption.

- Animal Models : In vivo studies using murine models demonstrated that administration of the compound led to a notable reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(tert-Butoxycarbonyl)-1H-indole-6-carboxylic acid, and how can purity be optimized?

- Methodology : The Boc (tert-butoxycarbonyl) group is typically introduced via reaction of the indole nitrogen with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine. Post-synthesis, purity optimization involves recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) or column chromatography using silica gel with ethyl acetate/hexane gradients. Purity verification requires HPLC (≥95% purity) and NMR (e.g., absence of tert-butyl peaks at ~1.3 ppm if deprotected) .

- Data Validation : Suppliers report purities of 95–98% via HPLC, but independent validation using H/C NMR and mass spectrometry is critical to confirm structural integrity .

Q. How does the Boc protecting group influence the reactivity of 1H-indole-6-carboxylic acid in downstream reactions?

- Functional Impact : The Boc group stabilizes the indole nitrogen against electrophilic substitution or oxidation, enabling selective functionalization at the 3-position or carboxylic acid moiety. However, acidic conditions (e.g., TFA/DCM) are required for Boc removal, which may complicate reactions with acid-sensitive substrates. Thermal stability of the Boc group (decomposition ~150–200°C) must also be considered in high-temperature syntheses .

Q. What spectroscopic techniques are most effective for characterizing 1-(tert-Butoxycarbonyl)-1H-indole-6-carboxylic acid?

- Key Techniques :

- NMR : H NMR should show a singlet for the tert-butyl group (9H, ~1.3 ppm) and aromatic protons (indole H-2/H-3 at ~7.5–8.5 ppm).

- IR : Carboxylic acid O-H stretch (~2500–3000 cm) and Boc carbonyl (C=O at ~1690–1740 cm).

- Mass Spectrometry : ESI-MS should confirm the molecular ion [M+H] at m/z 261.28 (CHNO) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported molecular formulas (e.g., CHNO vs. CHClN) for this compound?

- Root Cause Analysis : Discrepancies may arise from misannotation (e.g., confusion with chlorinated analogs like 6-chloro-1H-indole derivatives) or batch-specific impurities.

- Resolution : Cross-validate using high-resolution mass spectrometry (HRMS) and elemental analysis. For example, HRMS of CHNO should yield an exact mass of 261.2776 g/mol, whereas CHClN would be 257.16 g/mol. Contradictory data should prompt re-evaluation of sourcing or synthesis protocols .

Q. What strategies are effective for incorporating this compound into peptidomimetic or kinase inhibitor scaffolds?

- Structural Modification : The carboxylic acid group can be activated (e.g., via EDC/HOBt) for amide coupling with amino acid residues or aryl amines. For kinase inhibitors, the indole core may serve as a hinge-binding motif, with the Boc group enabling temporary nitrogen protection during regioselective alkylation or cross-coupling (e.g., Suzuki-Miyaura at the 3-position) .

- Case Study : Analogous Boc-protected indoles are used in PDGFR inhibitors, where the carboxylic acid is esterified to enhance cell permeability before deprotection .

Q. How can experimental design address challenges in Boc deprotection without degrading the indole core?

- Optimized Conditions : Use mild acidic conditions (20–50% TFA in DCM, 0–25°C) to minimize indole ring protonation or side reactions. Monitor reaction progress via TLC (disappearance of Boc tert-butyl signal) and quench with cold ether to precipitate the deprotected product. For acid-sensitive substrates, alternative protecting groups (e.g., Fmoc) may be explored .

Data Contradiction and Reproducibility

Q. Why do purity assays from commercial suppliers (e.g., 95% vs. 98%) vary, and how should researchers address this?

- Analysis : Variability may stem from differing HPLC methodologies (e.g., column type, mobile phase) or lot-specific impurities. Researchers should request certificates of analysis (CoA) with detailed chromatograms and replicate purity tests using in-house HPLC systems. For critical applications, recrystallization or preparative HPLC is recommended .

Q. What are the limitations of using 1-(tert-Butoxycarbonyl)-1H-indole-6-carboxylic acid in high-throughput screening (HTS)?

- Challenges : The Boc group may sterically hinder target binding, necessitating preliminary deprotection. Additionally, the carboxylic acid’s polarity limits passive membrane permeability, requiring prodrug strategies (e.g., methyl esters) for cellular assays. Positive controls (e.g., deprotected analogs) should be included to validate screening results .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction parameters (temperature, solvent purity, catalyst loading) meticulously, as minor variations can drastically alter yields in Boc chemistry .

- Data Reporting : Use IUPAC nomenclature consistently and report spectral data (NMR shifts, HPLC gradients) to enable cross-lab comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。